molecular formula C8H16ClNO B15127273 rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis

rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis

Cat. No.: B15127273
M. Wt: 177.67 g/mol
InChI Key: SNUIOZDEFWSWPS-UHFFFAOYSA-N
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Description

rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis is a heterocyclic compound that features a fused ring system combining a furan and an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. This can be achieved through various synthetic methods, including ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired fused ring system.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different hydrogenation levels.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiproliferative properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as protein tyrosine phosphatase 1B and checkpoint kinase 2 . These interactions can modulate various cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis include:

Uniqueness

The uniqueness of this compound lies in its specific fused ring system and the potential biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of its chemical reactivity and therapeutic potential.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3,3a,4,5,6,7,8,8a-octahydro-2H-furo[3,2-c]azepine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h7-9H,1-6H2;1H

InChI Key

SNUIOZDEFWSWPS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCO2)CNC1.Cl

Origin of Product

United States

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